molecular formula C18H17N3 B6445039 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile CAS No. 2640974-73-6

2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile

Cat. No.: B6445039
CAS No.: 2640974-73-6
M. Wt: 275.3 g/mol
InChI Key: FAJZTBPENTZFOE-UHFFFAOYSA-N
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Description

2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic core, combined with the pyridine and phenyl groups, contributes to its distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The

Properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c19-11-14-6-7-20-17(8-14)21-12-18(13-21)9-16(10-18)15-4-2-1-3-5-15/h1-8,16H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJZTBPENTZFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NC=CC(=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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